molecular formula C7H7FINO B13980120 5-Fluoro-2-iodo-4-methoxyaniline

5-Fluoro-2-iodo-4-methoxyaniline

Cat. No.: B13980120
M. Wt: 267.04 g/mol
InChI Key: GNGZGFOULSXDJE-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-4-methoxyaniline: is an aromatic amine with the molecular formula C7H7FINO. This compound is characterized by the presence of fluorine, iodine, and methoxy functional groups attached to an aniline core. It is a derivative of aniline, which is a fundamental building block in organic chemistry. The unique combination of substituents on the benzene ring makes this compound of interest in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Fluoro-2-iodo-4-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow processes and modular microreactor platforms are often employed to enhance reaction efficiency, yield, and safety . These methods allow for precise control of reaction conditions and scalability.

Scientific Research Applications

Chemistry:

5-Fluoro-2-iodo-4-methoxyaniline is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drugs targeting specific biological pathways. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases .

Industry:

The compound is used in the development of dyes and pigments due to its ability to introduce fluorine and iodine atoms into aromatic systems, enhancing the properties of the final products .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-4-methoxyaniline depends on its specific applicationFor example, in drug development, these substituents can enhance the binding affinity and selectivity of the compound for its molecular targets .

Comparison with Similar Compounds

Uniqueness:

5-Fluoro-2-iodo-4-methoxyaniline is unique due to the simultaneous presence of fluorine, iodine, and methoxy groups on the aniline core. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C7H7FINO

Molecular Weight

267.04 g/mol

IUPAC Name

5-fluoro-2-iodo-4-methoxyaniline

InChI

InChI=1S/C7H7FINO/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3H,10H2,1H3

InChI Key

GNGZGFOULSXDJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)I)N)F

Origin of Product

United States

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